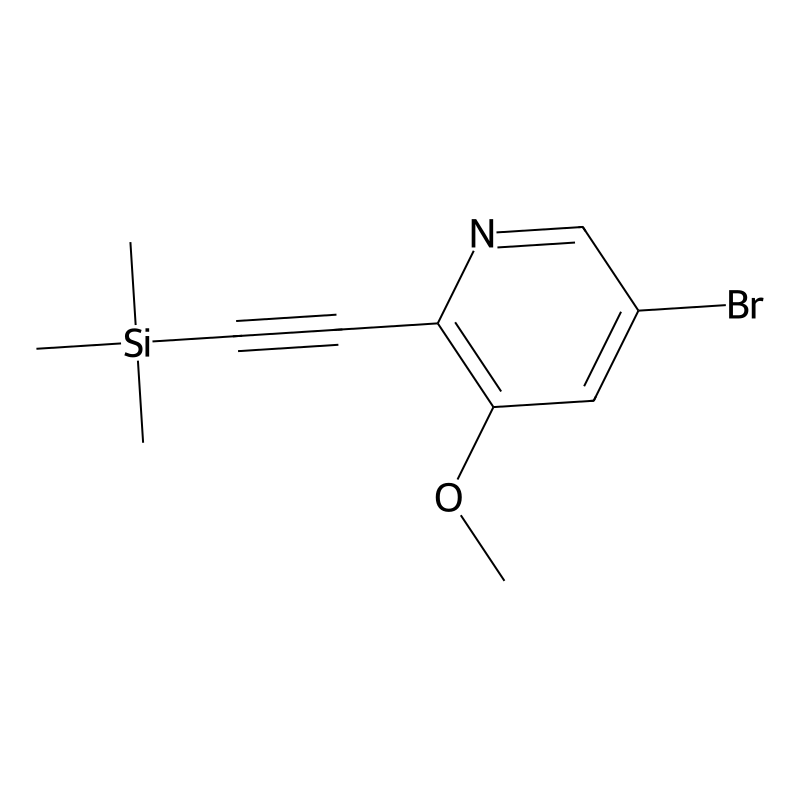

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-5-methoxybenzoic acid

: This is a benzoic acid derivative used in the synthesis of various compounds. It’s used in the field of organic chemistry. The synthesis of 2-bromo-5-methoxybenzoic acid and its characterization by HNMR has been reported . It’s also used in the syntheses of urolithin derivatives .

5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7

: This compound was synthesized by multicomponent condensation of 3-amino-1,2,4-triazole, acetone and 5-bromo-2-hydroxy-3-methoxybenzaldehyde . The structure was established by 1 H-NMR, 13 C-NMR, IR spectroscopy and LC-MS .

5-Bromo-3-methoxy-2-methylpyridine

5-bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid

: This compound is listed as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

2-Bromo-5-methoxybenzoic acid

: This compound is used in the syntheses of urolithin derivatives. It may also be used in the synthesis of substituted aminobenzacridines, 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative, and isoindolinone derivatives .

2-Bromo-5-methoxybenzoic acid

: This compound is a benzoic acid derivative. It’s used in the syntheses of urolithin derivatives. It may also be used in the synthesis of substituted aminobenzacridines, 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative, and isoindolinone derivatives .

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine is a halogenated heterocyclic compound with the molecular formula C11H14BrNOSi and a molecular weight of approximately 284.23 g/mol. This compound features a bromine atom at the 5-position, a methoxy group at the 3-position, and a trimethylsilyl-ethynyl group at the 2-position of the pyridine ring, which contributes to its unique chemical properties and reactivity. The presence of these functional groups allows for diverse applications in organic synthesis and medicinal chemistry .

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions: The trimethylsilyl group can be removed under basic conditions to yield a terminal alkyne, which can participate in coupling reactions like Sonogashira or Suzuki coupling.

- Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction to form different derivatives, enhancing its utility in synthetic pathways .

The synthesis of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine typically involves several key steps:

- Bromination: The starting material, 3-methoxy-2-ethynylpyridine, is brominated using agents like N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 5-position.

- Trimethylsilylation: The brominated intermediate is then treated with trimethylsilyl chloride (TMSCl) and a base like triethylamine (TEA) to introduce the trimethylsilyl group at the ethynyl position .

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine has several important applications:

- Organic Synthesis: It serves as a versatile building block for constructing complex organic molecules.

- Medicinal Chemistry: This compound is utilized as a precursor in developing pharmaceuticals with potential therapeutic applications.

- Material Science: It contributes to synthesizing novel materials with unique electronic and optical properties .

Interaction studies involving 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine focus on its ability to engage with biological targets. Its structural features allow it to modulate interactions with enzymes and receptors, which may lead to significant biological effects. Further research is needed to elucidate its specific interactions and mechanisms of action within biological systems .

Several compounds share structural similarities with 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 5-Bromo-N-methyl-3-nitropyridin-2-amine | Contains a nitro group; used in medicinal chemistry. |

| 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine | Chlorinated variant; useful in organic synthesis. |

| 5-Bromo-3-methoxy-pyridin-2-carboxylic acid | Contains a carboxylic acid group; potential for different reactivity. |

Uniqueness

What makes 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine unique is its combination of both bromine and trimethylsilyl groups on the pyridine ring. This structural arrangement imparts distinct reactivity profiles and stability compared to other similar compounds, making it particularly valuable in both organic synthesis and medicinal applications .